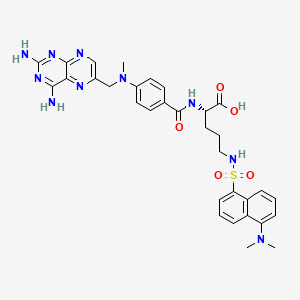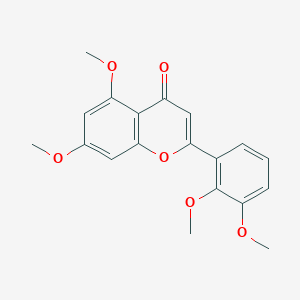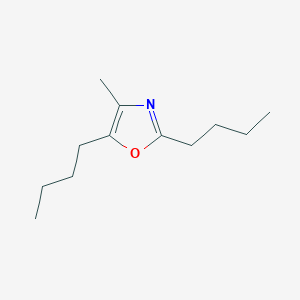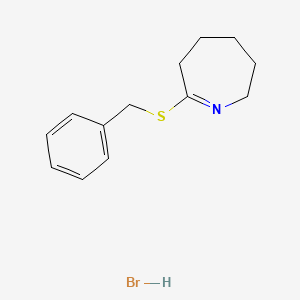
7-benzylsulfanyl-3,4,5,6-tetrahydro-2H-azepine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzylsulfanyl-3,4,5,6-tetrahydro-2H-azepine typically involves multicomponent heterocyclization reactions. One common method is the recyclization of small or medium carbo-, oxa-, or azacyclanes . The reaction conditions often involve the use of cerium(IV) ammonium nitrate (CAN) as a catalyst in a one-pot reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-benzylsulfanyl-3,4,5,6-tetrahydro-2H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted azepine derivatives.
Scientific Research Applications
7-benzylsulfanyl-3,4,5,6-tetrahydro-2H-azepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-benzylsulfanyl-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3,4,5,6-tetrahydro-2H-azepine
- 7-butyl-3,4,5,6-tetrahydro-2H-azepine
- 7-methoxy-3,4,5,6-tetrahydro-2H-azepine
Uniqueness
7-benzylsulfanyl-3,4,5,6-tetrahydro-2H-azepine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications .
Properties
CAS No. |
87577-91-1 |
|---|---|
Molecular Formula |
C13H18BrNS |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
7-benzylsulfanyl-3,4,5,6-tetrahydro-2H-azepine;hydrobromide |
InChI |
InChI=1S/C13H17NS.BrH/c1-3-7-12(8-4-1)11-15-13-9-5-2-6-10-14-13;/h1,3-4,7-8H,2,5-6,9-11H2;1H |
InChI Key |
LSMKUAWAHSQDDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NCC1)SCC2=CC=CC=C2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


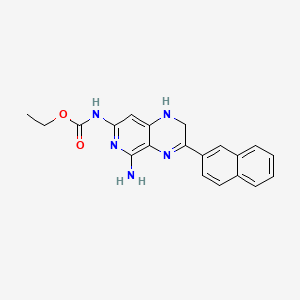
![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
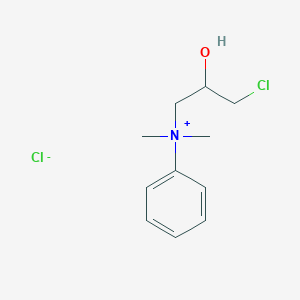
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)
![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)

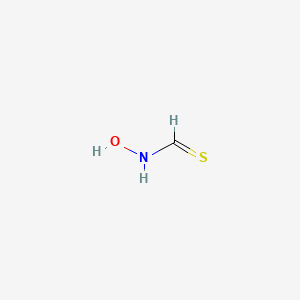
![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)
